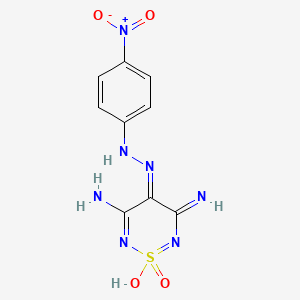
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a diazenyl group (N=N) attached to a nitrophenyl ring, and a thiadiazine ring system with two amine groups and a dioxide functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt, which is then coupled with a suitable thiadiazine precursor under controlled conditions. The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or water to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines. Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where the nitrophenyl ring can be modified with different substituents.
Cycloaddition: The thiadiazine ring can undergo cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of thiadiazine compounds exhibit antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular redox states. The thiadiazine ring system may interact with various receptors or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide include other thiadiazine derivatives such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: Used as PI3Kδ inhibitors in cancer research.
1,2,3-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazine derivatives .
Properties
CAS No. |
63479-77-6 |
|---|---|
Molecular Formula |
C9H9N7O4S |
Molecular Weight |
311.28 g/mol |
IUPAC Name |
(4E)-1-hydroxy-5-imino-4-[(4-nitrophenyl)hydrazinylidene]-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine |
InChI |
InChI=1S/C9H9N7O4S/c10-8-7(9(11)15-21(19,20)14-8)13-12-5-1-3-6(4-2-5)16(17)18/h1-4,12H,(H4,10,11,14,15,19,20) |
InChI Key |
SKYZUFZEMIDKLJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















